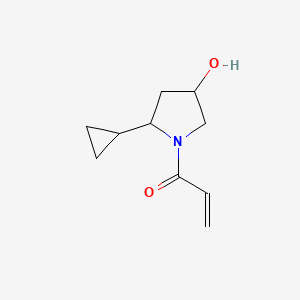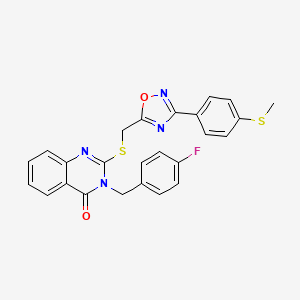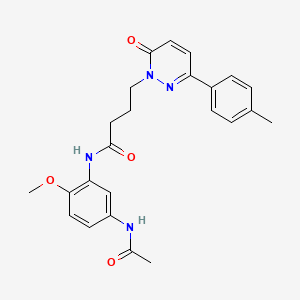
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime” is a versatile chemical compound used in scientific research for various applications, including drug discovery, molecular biology, and material science. It has a CAS Number of 338982-20-0 and a molecular weight of 229.3 .
Molecular Structure Analysis
The linear formula of this compound is C13H11NOS . The InChI code is 1S/C13H11NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3 and the InChI key is GBXIOMWDPVMNHG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 82-84 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Heterocycle Synthesis : A study by Miyata et al. (2002) discusses the synthesis of cyclic β-amino acids using a method that involves sulfanyl radical addition-cyclization of oxime ethers and hydrazones. This method was applied to synthesize 2-aminocyclopentanecarboxylic acid and 4-amino-3-pyrrolidinecarboxylic acid, demonstrating the compound's utility in complex organic syntheses (Miyata et al., 2002).
Crystal Structure Analysis : Lodochnikova et al. (2017) investigated the crystallization of chiral derivatives of 1,5-dihydro-2H-pyrrol-2-one, leading to different crystal modifications. This research highlights the compound's relevance in studying structural aspects of solid solution formation (Lodochnikova et al., 2017).
Potential Pharmacological Activities : Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, including a sulfanyl-substituted compound. The research involved molecular docking simulations to assess these compounds as potential dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).
Organic Synthesis Intermediates : Schroeder et al. (1992) demonstrated the use of similar compounds in the preparation of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are important intermediates for quinolone antibacterials (Schroeder et al., 1992).
Chemical Synthesis and Bioactivity : Rahman et al. (2005) synthesized novel compounds including sulfanyl-substituted thiazolidin-4-ones and analyzed their structural assignment, stereochemistry, and biological assays (Rahman et al., 2005).
Potential Antileukotrienic Agents : Jampílek et al. (2004) described the synthesis of sulfanyl-substituted phenyl compounds as new potential antileukotrienic drugs, highlighting the compound's potential in medicinal chemistry (Jampílek et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-[(4-methylphenyl)methoxy]-1-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-5-9-18(10-6-16)15-24-23-14-19-4-3-13-22-21(19)25-20-11-7-17(2)8-12-20/h3-14H,15H2,1-2H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOFDIKOCVFRNM-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3002299.png)




![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)




![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)
![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)